

# A Comparative Guide to Computational and Experimental Data on Nitrotriazole Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3-nitro-1*H*-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B038458

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental data for the properties of nitrotriazoles, a class of nitrogen-rich heterocyclic compounds of significant interest in energetic materials and medicinal chemistry. By presenting a side-by-side analysis of predicted and measured values, this document aims to offer researchers valuable insights into the accuracy and utility of computational models in predicting the performance and safety of these compounds.

## Data Presentation: Energetic Properties and Sensitivity

The following tables summarize key quantitative data for selected nitrotriazole derivatives, comparing experimentally determined values with those obtained through computational methods.

Table 1: Comparison of Energetic Properties for 3-Nitro-1,2,4-triazole (NTO) and Derivatives

| Compound                       | Property                  | Experimental Value | Computational Value | Method (Computational) |
|--------------------------------|---------------------------|--------------------|---------------------|------------------------|
| 3-Nitro-1,2,4-triazole (NTO)   | Detonation Velocity (m/s) | 8150               | 7876 - 8832         | EXPLO 5.05[1]          |
| Detonation Pressure (GPa)      | 28.5                      | 20.73 - 30.0       | EXPLO 5.05[1]       |                        |
| Heat of Formation (kJ/mol)     | 216.9                     | -                  | -                   |                        |
| 3,5-Dinitro-1H-pyrazole        | Detonation Velocity (m/s) | -                  | 8194 - 9156         | EXPLO 5.05[2]          |
| Detonation Pressure (GPa)      | -                         | 27.4 - 39.2        | EXPLO 5.05[2]       |                        |
| Heat of Formation (kJ/mol)     | 128.5                     | -                  | -                   |                        |
| N-amino-3-nitro-1,2,4-triazole | Detonation Velocity (m/s) | -                  | ~8114               | EXPLO 5.05[2]          |
| Detonation Pressure (GPa)      | -                         | ~31.2              | EXPLO 5.05[2]       |                        |
| Heat of Formation (kJ/mol)     | 217.9                     | -                  | -                   |                        |

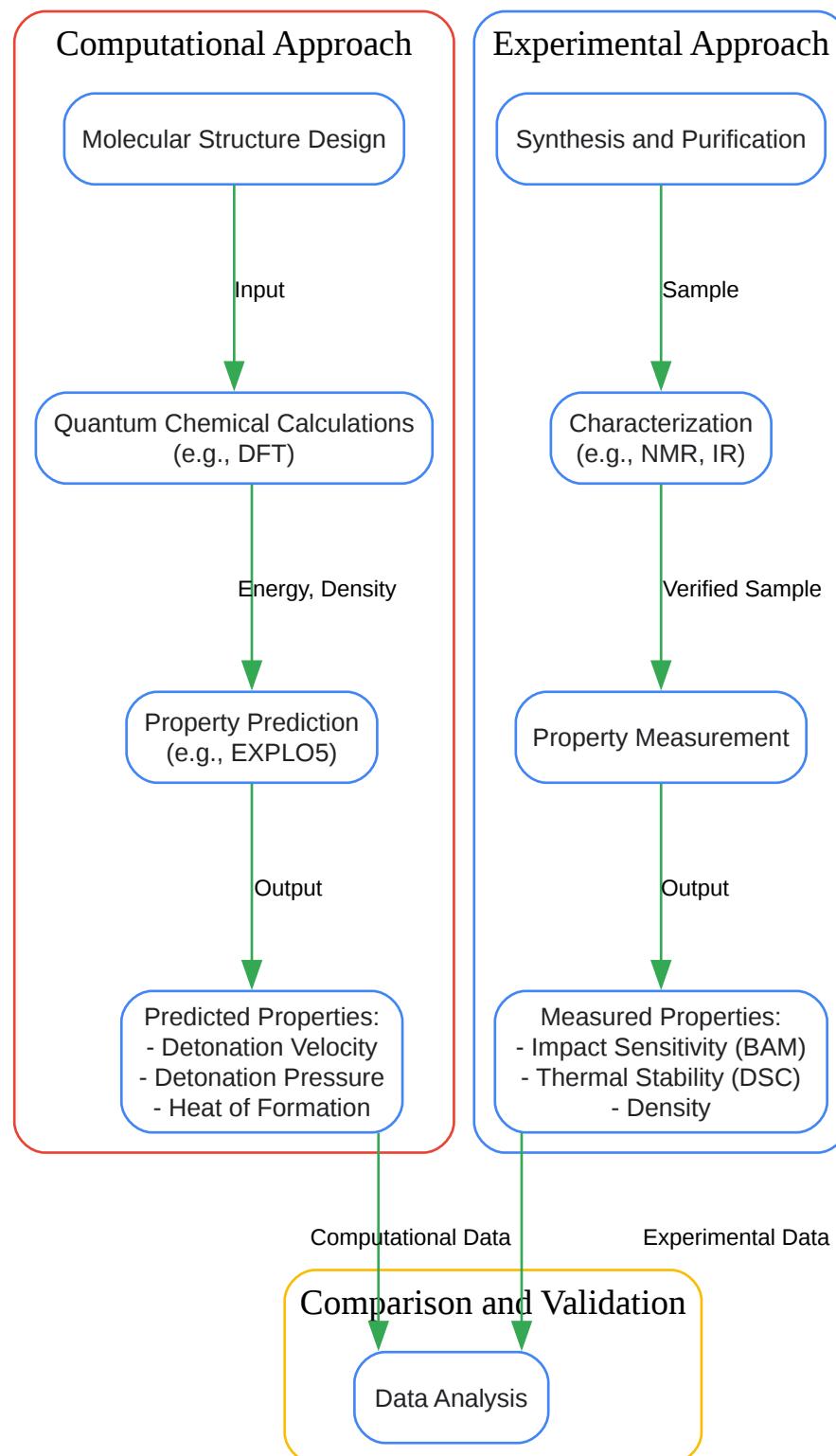
Table 2: Comparison of Sensitivity and Thermal Stability

| Compound                       | Property               | Experimental Value | Method (Experimental) |
|--------------------------------|------------------------|--------------------|-----------------------|
| 3-Nitro-1,2,4-triazole (NTO)   | Impact Sensitivity (J) | >40                | BAM Fallhammer[2]     |
| Decomposition Temperature (°C) | 265                    | DSC (5 °C/min)[2]  |                       |
| 3,5-Dinitro-1H-pyrazole        | Impact Sensitivity (J) | 15                 | BAM Fallhammer[2]     |
| Decomposition Temperature (°C) | 270                    | DSC (5 °C/min)[2]  |                       |
| N-amino-3-nitro-1,2,4-triazole | Impact Sensitivity (J) | >40                | BAM Fallhammer[2]     |
| Decomposition Temperature (°C) | 165                    | DSC (5 °C/min)[2]  |                       |

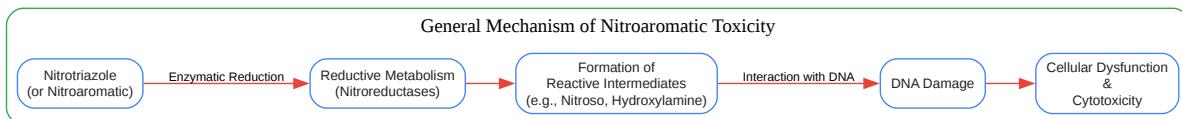
## Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

### 1. Impact Sensitivity Testing (BAM Fallhammer Method)


The impact sensitivity of the nitrotriazole compounds was determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. A specified amount of the substance is subjected to the impact of a falling weight from a certain height. The limiting impact energy is determined as the lowest energy at which an explosion, flame, or decomposition is observed. The results are typically reported in Joules (J)[2].

### 2. Thermal Stability (Differential Scanning Calorimetry - DSC)


The thermal stability of the compounds was investigated using Differential Scanning Calorimetry (DSC). A small sample of the material is heated in a controlled atmosphere at a constant heating rate (e.g., 5 °C/min). The DSC instrument measures the difference in heat flow between the sample and a reference as a function of temperature. The decomposition

temperature is identified as the onset or peak of the exothermic decomposition event on the DSC thermogram[2].

## Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow comparing computational and experimental approaches for determining nitrotriazole properties.



[Click to download full resolution via product page](#)

Caption: General proposed mechanism of toxicity for nitroaromatic compounds, relevant to nitrotriazoles.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Computational and Experimental Data on Nitrotriazole Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038458#computational-vs-experimental-data-for-nitrotriazole-properties]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)